Gsk-3/cdk5/cdk2-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gsk-3/cdk5/cdk2-IN-1 is an imidazole derivative that functions as an inhibitor of cyclin-dependent kinase 5, cyclin-dependent kinase 2, and glycogen synthase kinase-3. This compound is primarily used in scientific research related to cancer and neurodegenerative diseases .
準備方法
The synthetic route for Gsk-3/cdk5/cdk2-IN-1 involves the preparation of an imidazole derivative. The detailed synthetic route and reaction conditions are described in patent WO2002010141A1, example 9a . The compound is typically synthesized in a laboratory setting and is available in various quantities for research purposes .
化学反応の分析
Gsk-3/cdk5/cdk2-IN-1 undergoes various types of chemical reactions, including phosphorylation inhibition. It inhibits the phosphorylation of cyclin-dependent kinase 5 peptide substrate with an IC50 of less than about 50 μM . The compound is stable under standard laboratory conditions and is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL .
科学的研究の応用
Gsk-3/cdk5/cdk2-IN-1 is widely used in scientific research due to its inhibitory effects on cyclin-dependent kinase 5, cyclin-dependent kinase 2, and glycogen synthase kinase-3. It is utilized in studies related to cancer, neurodegenerative diseases, and other conditions involving abnormal kinase activity . The compound has shown potential in stabilizing or reversing neuropathology and cognitive deficits in central nervous system disorders .
作用機序
The mechanism of action of Gsk-3/cdk5/cdk2-IN-1 involves the inhibition of cyclin-dependent kinase 5, cyclin-dependent kinase 2, and glycogen synthase kinase-3. These kinases play crucial roles in cell cycle regulation, neuronal functions, and various signaling pathways . By inhibiting these kinases, the compound can modulate cellular processes and potentially provide therapeutic benefits in diseases such as cancer and neurodegenerative disorders .
類似化合物との比較
Gsk-3/cdk5/cdk2-IN-1 is unique due to its ability to inhibit multiple kinases simultaneously. Similar compounds include indirubin derivatives, which also inhibit glycogen synthase kinase-3 and cyclin-dependent kinase 2 . this compound stands out due to its specific inhibitory profile and potential therapeutic applications .
特性
分子式 |
C21H22N4O2 |
---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
N-[1-(3-acetamidocyclobutyl)imidazol-4-yl]-2-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C21H22N4O2/c1-14(26)23-18-10-19(11-18)25-12-20(22-13-25)24-21(27)9-15-6-7-16-4-2-3-5-17(16)8-15/h2-8,12-13,18-19H,9-11H2,1H3,(H,23,26)(H,24,27) |
InChIキー |
XJRCZTVFSOVAQW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1CC(C1)N2C=C(N=C2)NC(=O)CC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。